1-Phenyl-3-(4-tert-butylphenyl)prop-2-yn-1-one
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Overview
Description
1-Phenyl-3-(4-tert-butylphenyl)prop-2-yn-1-one is an organic compound with the molecular formula C19H18O and a molecular weight of 262.35 g/mol . It is a yellow solid with a melting point of 89-92°C . This compound is used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-3-(4-tert-butylphenyl)prop-2-yn-1-one can be synthesized through several methods. One common method involves the aldol condensation of 4-tert-butylbenzaldehyde with phenylacetylene in the presence of a base catalyst such as piperidine . The reaction is typically carried out in an ionic liquid to suppress self-aldol condensation of propanal and increase selectivity .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(4-tert-butylphenyl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, amines, alcohols.
Scientific Research Applications
1-Phenyl-3-(4-tert-butylphenyl)prop-2-yn-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(4-tert-butylphenyl)prop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-tert-butyl-: Similar in structure but lacks the phenylprop-2-yn-1-one moiety.
para-tert-butyl acetophenone: Contains a similar tert-butylphenyl group but differs in the acetophenone structure.
Uniqueness
1-Phenyl-3-(4-tert-butylphenyl)prop-2-yn-1-one is unique due to its combination of phenyl and tert-butylphenyl groups linked by a prop-2-yn-1-one moiety. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C19H18O |
---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-1-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C19H18O/c1-19(2,3)17-12-9-15(10-13-17)11-14-18(20)16-7-5-4-6-8-16/h4-10,12-13H,1-3H3 |
InChI Key |
YZKVKHSDZCOEBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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